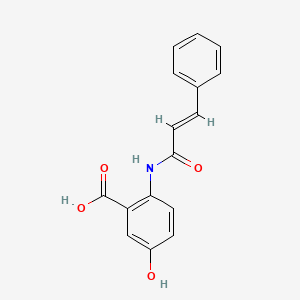

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

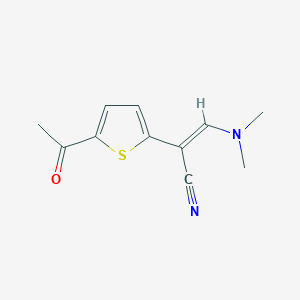

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid is a chemical compound with the CAS Number: 207742-91-4 . It has a molecular weight of 283.28 .

Molecular Structure Analysis

The molecular formula of 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid is C16H13NO4 . This indicates that the compound consists of 16 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid include a molecular weight of 283.28 .Wissenschaftliche Forschungsanwendungen

Natural Product Biosynthesis

- Biosynthesis of AHBA-Derived Products : 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor related to 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, is significant in the biosynthesis of a variety of natural products like naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. This process is explored from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Chemical Synthesis and Catalysis

- Chiral Hydroxyl Phospholanes Synthesis : This study discusses the synthesis of chiral hydroxyl phospholanes from D-mannitol, demonstrating the relevance of similar benzoic acid derivatives in catalytic reactions and synthesis (Li, Zhang, Xiao, & Zhang, 2000).

Histone Deacetylase Inhibition

- HDAC Inhibition and Anticancer Potential : Derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide, structurally related to 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, have been found to inhibit histone deacetylases. Some derivatives have shown promising antiproliferative activity against cancer cell lines, inducing cell-cycle arrest and apoptosis (Jiao et al., 2009).

Electrochemical Studies

- Electrochemical Behavior of Azo Derivatives : The electrochemical reduction of azo derivatives of benzoic acid, including compounds related to 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, is significant in understanding their electrochemical behavior and potential applications (Mandić, Nigović, & Šimunić, 2004).

Antimicrobial and Antioxidant Activities

- Bioactive Compounds from Marine Fungi : Compounds structurally similar to 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, isolated from marine-derived fungus, have been studied for their strong antioxidant activities (Xu et al., 2017).

Pharmaceutical Applications

- Hypoglycemic Benzoic Acid Derivatives : Research on benzoic acid derivatives, similar in structure to 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid, has led to the development of novel hypoglycemic agents. These derivatives have shown significant activity, surpassing some existing drugs (Grell et al., 1998).

Antibacterial Activity

- Synthesis and Antibacterial Activity of Oxadiazoles : Derivatives including alkenyl-oxadiazoles, structurally related to the chemical of interest, have been synthesized and screened for their antibacterial activity, showing effectiveness against various bacterial strains (Banday, Mattoo, & Rauf, 2010).

Material Science

- Aromatic Polyamides Synthesis : The study of multi-ring flexible dicarboxylic acids, related to benzoic acid derivatives, plays a crucial role in the synthesis of high-molecular-weight polyamides, used in various material applications (Hsiao & Chang, 1996).

Eigenschaften

IUPAC Name |

5-hydroxy-2-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-12-7-8-14(13(10-12)16(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h1-10,18H,(H,17,19)(H,20,21)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJSRKHJGZCTKU-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)

![4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride](/img/structure/B2671789.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)

![(4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2671792.png)

![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2671793.png)

![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671800.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2671801.png)

![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2671804.png)